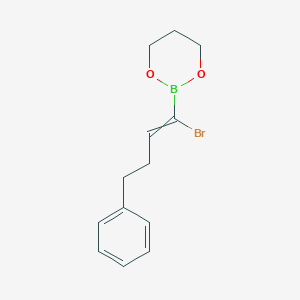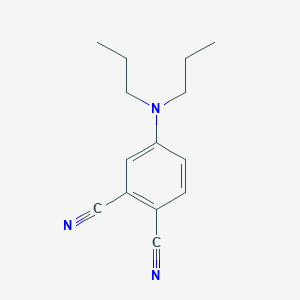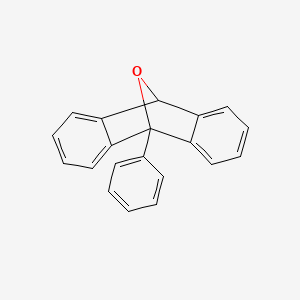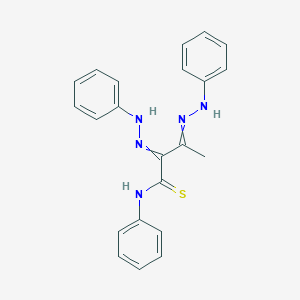
2-(1-Bromo-4-phenylbut-1-en-1-yl)-1,3,2-dioxaborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Bromo-4-phenylbut-1-en-1-yl)-1,3,2-dioxaborinane is an organoboron compound that features a brominated phenylbutenyl group attached to a dioxaborinane ring. Organoboron compounds are widely studied due to their applications in organic synthesis, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromo-4-phenylbut-1-en-1-yl)-1,3,2-dioxaborinane typically involves the reaction of a brominated phenylbutenyl precursor with a dioxaborinane reagent. The reaction conditions may include:
- Solvent: Common solvents such as dichloromethane or tetrahydrofuran (THF).
- Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
- Catalysts: Catalysts such as palladium or copper may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Bromo-4-phenylbut-1-en-1-yl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylbutenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals.
Materials Science: Incorporation into polymers or other materials for enhanced properties.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. In organic synthesis, it may act as a reagent or intermediate. In medicinal chemistry, it could interact with biological targets through various pathways, such as enzyme inhibition or receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: A simpler organoboron compound used in similar applications.
Bromobenzene: A brominated aromatic compound with different reactivity.
Dioxaborinane Derivatives: Other derivatives with varying substituents.
Uniqueness
2-(1-Bromo-4-phenylbut-1-en-1-yl)-1,3,2-dioxaborinane is unique due to its specific structure, which combines a brominated phenylbutenyl group with a dioxaborinane ring. This unique structure may impart distinct reactivity and properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
671786-83-7 |
|---|---|
Molekularformel |
C13H16BBrO2 |
Molekulargewicht |
294.98 g/mol |
IUPAC-Name |
2-(1-bromo-4-phenylbut-1-enyl)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C13H16BBrO2/c15-13(14-16-10-5-11-17-14)9-4-8-12-6-2-1-3-7-12/h1-3,6-7,9H,4-5,8,10-11H2 |
InChI-Schlüssel |
KUPAFNWZOVYBHJ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCCCO1)C(=CCCC2=CC=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,7-Diazaspiro[4.4]nonan-6-one,9-methyl-7-phenyl-,(5S,9S)-](/img/structure/B12540199.png)






![4-[(E)-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B12540255.png)

![8H-Furo[3,2-g]indole](/img/structure/B12540268.png)

![1-Fluoro-4-{2-[(4-nitrophenyl)methanesulfonyl]ethenyl}benzene](/img/structure/B12540279.png)
![2,6-Difluoro-4-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12540286.png)
